2-Chloro-3-(dimethylamino)propanenitrile
Description
Significance of Alpha-Halogenated Nitriles in Modern Synthetic Chemistry
Alpha-halogenated nitriles, also known as α-halonitriles, are highly valuable intermediates in organic synthesis. The halogen atom, typically chlorine or bromine, positioned alpha to the nitrile group, serves as an excellent leaving group in nucleophilic substitution reactions. This feature allows for the facile introduction of a wide array of functional groups at this position.
Furthermore, the acidity of the alpha-proton is significantly increased by the inductive effect of both the halogen and the nitrile group. This allows for deprotonation to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. α-Halonitriles are known to react with organometallic reagents, such as Grignard and organolithium compounds, through a rapid halogen-metal exchange. smolecule.com This process generates reactive metalated nitriles in situ, which can then engage with a variety of electrophiles, including aldehydes and ketones. smolecule.com
Key Reactions of Alpha-Halogenated Nitriles:
| Reaction Type | Reagents | Product Type | Significance |
| Nucleophilic Substitution | Nucleophiles (e.g., -OH, -OR, -NHR) | Substituted Nitriles | Versatile functional group introduction |
| Halogen-Metal Exchange | Organometallics (e.g., R-MgBr, R-Li) | Metalated Nitriles | In-situ generation of potent nucleophiles smolecule.com |
| Alkylation | Enolates, Organocuprates | α-Alkylated Nitriles | Carbon-carbon bond formation |
These reactions underscore the role of α-halonitriles as powerful building blocks, enabling the construction of complex molecular architectures from simple precursors.
Contextualizing Amino-Nitriles within Propanenitrile Derivatives Research
Amino-nitriles are a critical class of compounds, renowned for their biological activity and their utility as synthetic precursors, most notably for the synthesis of amino acids. wikipedia.org The Strecker synthesis, one of the oldest and most effective methods for producing α-amino acids, proceeds through an α-amino-nitrile intermediate. wikipedia.org These compounds are bifunctional, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, which can be hydrolyzed to a carboxylic acid. sigmaaldrich.com
Within the specific family of propanenitrile derivatives, amino-nitriles have been investigated for various applications. For instance, 3-(Dimethylamino)propanenitrile (B47339) is utilized as a catalyst in polymerization processes and serves as a precursor in the synthesis of pharmaceuticals and agrochemicals. nih.govnist.gov The placement of the amino group relative to the nitrile (e.g., alpha vs. beta position) significantly influences the compound's chemical behavior and potential applications. Amino-nitriles are recognized as versatile structural motifs in a range of biologically active compounds and serve as valuable synthetic building blocks. google.com
Overview of Key Structural Features and Reactivity Considerations
While specific experimental data for 2-Chloro-3-(dimethylamino)propanenitrile is not widely available in published literature, its reactivity can be predicted based on its structural features.
Structural Features:
Propanenitrile Backbone: A three-carbon chain with a terminal nitrile group.
Alpha-Chloro Substituent: A chlorine atom on the carbon adjacent to the nitrile group (C2). This position is activated towards both nucleophilic substitution and deprotonation.
Beta-Amino Substituent: A dimethylamino group on the carbon adjacent to the alpha-carbon (C3). This tertiary amine is a nucleophilic and basic center.
Predicted Reactivity: The juxtaposition of these functional groups suggests several potential reaction pathways:
Intramolecular Cyclization: The nucleophilic dimethylamino group could potentially displace the alpha-chlorine atom in an intramolecular SN2 reaction to form a three-membered aziridine (B145994) ring, specifically a 2-cyano-1,1-dimethylaziridinium salt.
Elimination Reaction: The presence of the basic amino group could promote an E2 elimination of HCl, especially if a strong external base is present to deprotonate the alpha-carbon, leading to the formation of 3-(dimethylamino)acrylonitrile.
Reactions at the Nitrile Group: The nitrile group itself can undergo hydrolysis (to form a carboxylic acid or amide) or reduction (to form a primary amine), although these reactions would likely require conditions that might also affect the other functional groups.
Nucleophilic Substitution at C2: The alpha-chloro group is susceptible to displacement by external nucleophiles, a classic reaction of α-halonitriles.
The ultimate reaction pathway would be highly dependent on the specific reaction conditions, such as temperature, solvent, and the nature of any additional reagents. The inherent basicity of the dimethylamino group could also lead to self-catalyzed side reactions or polymerization.
Structure
2D Structure
3D Structure
Properties
CAS No. |
41447-84-1 |
|---|---|
Molecular Formula |
C5H9ClN2 |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
2-chloro-3-(dimethylamino)propanenitrile |
InChI |
InChI=1S/C5H9ClN2/c1-8(2)4-5(6)3-7/h5H,4H2,1-2H3 |
InChI Key |
QLSKVVDORCNODQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C#N)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 3 Dimethylamino Propanenitrile and Analogues
Direct Halogenation Strategies
Direct halogenation strategies involve the introduction of a chlorine atom onto a pre-existing propanenitrile backbone. These methods are often favored for their atom economy and directness, though they can present challenges in terms of selectivity and control. The primary approaches in this category are electrophilic halogenation at the alpha-position and radical-mediated chlorination.
Electrophilic Halogenation Protocols at the Alpha-Position
The introduction of a chlorine atom at the carbon alpha to a nitrile group can be effectively achieved through electrophilic halogenation. This method typically involves the deprotonation of the α-carbon to form a nitrile anion, which then acts as a nucleophile, attacking an electrophilic chlorine source. The acidity of the α-proton is enhanced by the electron-withdrawing nature of the nitrile group, facilitating its removal by a strong base.
The general mechanism proceeds via the formation of a resonance-stabilized carbanion, which then reacts with a suitable chlorinating agent. A variety of strong, non-nucleophilic bases are employed to generate the nitrile anion, with lithium diisopropylamide (LDA) being a common choice. The selection of the electrophilic chlorine source is critical to the success of the reaction, with reagents such as N-chlorosuccinimide (NCS) and hexachloroethane (B51795) being frequently utilized.
| Electrophilic Chlorine Source | Typical Base | Common Solvents |
| N-Chlorosuccinimide (NCS) | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) |
| Hexachloroethane | Sodium bis(trimethylsilyl)amide (NaHMDS) | Diethyl ether |
| Carbon tetrachloride | Potassium tert-butoxide | tert-Butanol |
| Sulfuryl chloride | n-Butyllithium | Hexane |
This table presents common reagents used for the electrophilic chlorination of nitriles.
Detailed research findings indicate that the yield of these reactions is highly dependent on the substrate, the choice of base, and the electrophilic chlorine source. Careful control of the reaction temperature is also crucial to prevent side reactions.
Radical-Mediated Chlorination Techniques
Radical-mediated chlorination offers an alternative pathway for the direct introduction of a chlorine atom. This approach involves the generation of chlorine radicals, which can abstract a hydrogen atom from the substrate to form a carbon-centered radical. This radical then reacts with a chlorine source to yield the chlorinated product.
This method can be particularly useful for substrates that are sensitive to strong bases required for electrophilic halogenation. However, a significant challenge in radical-mediated chlorination is achieving regioselectivity, as there are multiple C-H bonds available for abstraction in a molecule like 3-(dimethylamino)propanenitrile (B47339). The selectivity can be influenced by the stability of the resulting carbon radical and steric factors. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide, often activated by heat or UV light.
| Chlorinating Agent | Radical Initiator | Typical Reaction Conditions |
| N-Chlorosuccinimide (NCS) | Azobisisobutyronitrile (AIBN) | Reflux in carbon tetrachloride |
| Sulfuryl chloride | Benzoyl peroxide | UV irradiation |
| Chlorine gas (Cl₂) | Heat or light | Gas phase or inert solvent |
| tert-Butyl hypochlorite | Triethylborane | Low temperature |
This table outlines common reagents and conditions for radical-mediated chlorination.
Research in this area has focused on developing more selective radical chlorination methods, including the use of directing groups to guide the halogenation to a specific position.
Functional Group Interconversion Approaches
Functional group interconversion strategies build the target molecule by modifying a precursor that already contains a significant portion of the required carbon skeleton. These multi-step syntheses can offer greater control over stereochemistry and regioselectivity compared to direct halogenation.
Nucleophilic Displacement of Propane-1,2-diol Derivatives with Cyanide Precursors
The success of this method hinges on the efficient conversion of the hydroxyl groups to leaving groups and the subsequent regioselective displacement by the cyanide nucleophile.
| Cyanide Precursor | Common Leaving Groups | Typical Solvents |
| Sodium cyanide (NaCN) | Tosylate (-OTs) | Dimethyl sulfoxide (B87167) (DMSO) |
| Potassium cyanide (KCN) | Mesylate (-OMs) | Ethanol, Water |
| Trimethylsilyl cyanide (TMSCN) | Triflate (-OTf) | Acetonitrile |
| Copper(I) cyanide (CuCN) | Halide (Br, I) | Dimethylformamide (DMF) |
This table lists common cyanide precursors and related reagents for nucleophilic displacement.
Amination of Halogenated Nitrile Scaffolds
An alternative functional group interconversion involves the amination of a di-halogenated propanenitrile scaffold, such as 2,3-dichloropropanenitrile. The reaction with dimethylamine (B145610) can lead to the formation of 2-Chloro-3-(dimethylamino)propanenitrile. The key challenge in this approach is to achieve selective mono-amination, as the di-halogenated starting material can potentially undergo a second amination.
Reaction conditions, such as the stoichiometry of the amine, temperature, and reaction time, must be carefully controlled to favor the desired product. The use of a large excess of the di-halogenated nitrile can also promote mono-substitution.
| Aminating Agent | Starting Halogenated Nitrile | Common Base (if required) |
| Dimethylamine (gas or solution) | 2,3-Dichloropropanenitrile | Triethylamine |
| N,N-Dimethylformamide (as source) | 2-Bromo-3-chloropropanenitrile | Potassium carbonate |
| Lithium dimethylamide | 2,3-Dibromopropanenitrile | Not applicable |
| Trimethylsilyldimethylamine | 2-Chloro-3-iodopropanenitrile | Cesium fluoride |
This table provides examples of aminating agents and related compounds for this synthetic approach.
Conversion from Related Oxygenated or Nitrogenous Precursors
This subsection encompasses a variety of synthetic transformations starting from precursors that are structurally similar to the target molecule. One plausible route involves the conversion of a hydroxyl group at the 2-position of a corresponding propanenitrile into a chloride. For instance, a starting material like 2-hydroxy-3-(dimethylamino)propanenitrile could be treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to replace the hydroxyl group with a chlorine atom.
Another potential pathway could start from a precursor like 3-amino-2-chloropropanenitrile, where the primary amine is subsequently N-methylated using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide.
| Reagent for OH to Cl Conversion | Precursor Type | Typical Conditions |
| Thionyl chloride (SOCl₂) | 2-Hydroxy-3-(dimethylamino)propanenitrile | Reflux in an inert solvent |
| Phosphorus pentachloride (PCl₅) | 2-Hydroxy-3-(dimethylamino)propanenitrile | Mild heating |
| Oxalyl chloride | 2-Hydroxy-3-(dimethylamino)propanenitrile | Catalytic DMF |
| Appel reaction (PPh₃, CCl₄) | 2-Hydroxy-3-(dimethylamino)propanenitrile | Room temperature |
This table showcases common reagents for the conversion of a hydroxyl group to a chloride in a related precursor.
Novel Catalytic Approaches in C-Cl and C-N Bond Formation
The construction of carbon-chlorine (C-Cl) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of the target compound and its derivatives. Modern catalytic approaches offer efficient and selective methods to forge these crucial linkages.
Transition metal catalysis provides powerful tools for C-N bond formation, often through C-H activation or cross-coupling reactions. nih.gov While direct examples for the synthesis of this compound are not prevalent, established principles in transition-metal catalysis offer promising routes.
Rhodium(III)-catalyzed reactions have been developed for direct amination, including the amidation of aldehyde C-H bonds and the amination of aromatic C-H bonds using N-chloroamines. nih.govacs.org These reactions proceed via C-H bond activation under mild conditions. nih.gov For instance, Rh(III)-catalyzed C-H amination can be achieved using various amines, which are converted in situ to N-chloroamines, to afford the corresponding aminated products in moderate to excellent yields. nih.govacs.org The catalytic cycle often involves a chelation-assisted C-H cleavage to form a metallacycle, followed by C-N bond formation via a metal-nitrenoid intermediate. nih.gov This strategy could potentially be adapted for the amination of a suitable propanenitrile precursor.
Palladium-catalyzed amination is another cornerstone of C-N bond formation, particularly the Buchwald-Hartwig amination, which couples amines with aryl or vinyl halides. acs.org While typically applied to aryl chlorides, advancements have enabled the use of a broad range of substrates. acs.org Palladium catalysts have also been employed in reactions involving nitriles, such as the dehydration of amides to form nitriles, indicating the compatibility of the nitrile functional group with palladium catalysis under specific conditions. nih.gov The activation of C-CN bonds by transition metals like nickel has also been explored for C-N bond formation, allowing aryl nitriles to couple with anilines to form diarylamines. researchgate.net
| Catalyst System | Reactants | Product Type | Key Features |
| Rh(III) / N-Chloroamines | Aldehydes, Aromatic Compounds | Amides, Arylamines | Direct C-H activation; Mild reaction conditions. nih.govacs.org |
| Pd / Ligand | Aryl Chlorides, Ammonium Salts | Primary Anilines | High selectivity for primary amine; Tolerates various functional groups. acs.org |
| Ni / Ligand | Aryl Nitriles, Anilines | Diarylamines | C-CN bond activation for C-N coupling. researchgate.net |
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals and often providing high levels of enantioselectivity. nih.gov For the synthesis of chiral analogues of this compound, organocatalytic methods for introducing chirality at the C2 or C3 positions are highly relevant.
The asymmetric Strecker reaction, which involves the addition of cyanide to an imine, is a classic method for synthesizing α-aminonitriles. mdpi.com Organocatalysts, such as chiral Brønsted acids, can be used to catalyze the enantioselective cyanation of achiral imines, providing access to enantioenriched α-aminonitriles. mdpi.com This approach could be used to establish a chiral center at the C2 position of a propanenitrile backbone, adjacent to the nitrogen atom.
For introducing chirality at the C3 position, methodologies developed for the asymmetric synthesis of β-amino acids and their derivatives are applicable. rsc.orgsoton.ac.uk Organocatalytic tandem reactions, for example between N-protected hydroxylamines and α,β-unsaturated aldehydes, can produce chiral intermediates that lead to β-amino acids with high enantiomeric excess (90-99% ee). soton.ac.uk Another approach involves the proline-catalyzed addition of aldehydes to N-Boc-protected imines, which yields syn-adducts with excellent diastereoselectivities and enantioselectivities. hilarispublisher.com
Furthermore, direct organocatalytic α-chlorination of carbonyl compounds, such as aldehydes, has been successfully demonstrated. nih.govnih.gov Using chiral aminocatalysts, an enamine intermediate is formed, which then reacts with an electrophilic chlorine source. nih.gov This method allows for the synthesis of α-chloro aldehydes in good yields and with high enantioselectivity, establishing a chiral C-Cl bond. nih.gov This principle could be adapted to a suitable precursor for the synthesis of enantiomerically enriched this compound.
| Organocatalytic Strategy | Target Bond/Stereocenter | Precursor Type | Key Outcome |
| Asymmetric Strecker Reaction | α-Amino Nitrile | Imine | Enantioselective C-CN bond formation. mdpi.com |
| Michael Addition / Mannich Reaction | β-Amino Carbonyl | α,β-Unsaturated Aldehyde / Imine | Enantioselective C-N bond formation. soton.ac.ukhilarispublisher.com |
| Enamine Catalysis | α-Chloro Carbonyl | Aldehyde | Enantioselective C-Cl bond formation. nih.gov |
Regio- and Stereoselective Synthetic Pathways
Achieving precise control over the position of chlorination and the stereochemistry of the final molecule is a significant challenge in the synthesis of complex aliphatic compounds.
Regioselective chlorination of an aliphatic chain requires overcoming the challenge of differentiating between multiple C-H bonds. In the case of a 3-(dimethylamino)propanenitrile backbone, selectivity for the C2 position is desired.
Photochlorination of aliphatic nitriles has been studied to determine the relative reactivities of different C-H bonds. oup.com Research on compounds like propionitrile (B127096) and n-butyronitrile shows that the reactivity of C-H bonds towards hydrogen abstraction by a chlorine atom is strongly influenced by the inductive effect of the distal cyano group. oup.com This electronic effect can be exploited to direct chlorination to a specific site.
A more modern approach involves the use of N-chloroamides under visible light irradiation. nih.govacs.org This method proceeds via an amidyl radical-mediated pathway, where site selectivity is dictated by a combination of steric and electronic factors, rather than just C-H bond strength. nih.govacs.org This strategy has proven effective for the site-selective chlorination of complex molecules, even in the presence of other potentially reactive functional groups like alkenes. nih.gov By choosing an appropriate N-chloroamide, it is possible to direct the chlorination to a specific methylene (B1212753) group in an aliphatic chain with high selectivity.
| Method | Reagent | Controlling Factors | Application |
| Photochlorination | Cl₂ / Light | Inductive effects of functional groups. | Chlorination of simple aliphatic nitriles. oup.com |
| Amidyl Radical-Mediated Chlorination | N-Chloroamides / Visible Light | Steric and electronic effects. | Site-selective chlorination of complex aliphatic substrates. nih.govacs.org |
The synthesis of single-enantiomer compounds is critical in medicinal chemistry. chiralpedia.com Several strategies can be envisioned for the asymmetric synthesis of this compound analogues.
One powerful approach is the use of chiral catalysts to control the stereochemical outcome of a reaction. york.ac.uk This can involve transition metal catalysts with chiral ligands or metal-free organocatalysts. For example, the enantioselective synthesis of β-amino alcohols has been achieved through a multi-catalytic system involving an iridium photocatalyst and a chiral copper catalyst. nih.gov This method facilitates a regio- and enantioselective radical C-H amination of alcohols, establishing a chiral β-amino center. nih.gov Similarly, cooperative catalysis with two different Lewis acids, one of which is chiral, has been used for the β-C(sp³)–H functionalization of N-alkylamines to generate enantiomerically enriched β-substituted amines. nih.gov
Enzymatic strategies also offer exceptional levels of selectivity. nih.gov Biocatalytic reactions, such as the asymmetric reduction of ketones or the hydrolysis of nitriles, can provide access to chiral building blocks. nih.govresearchgate.net For instance, nitrile hydratase/amidase-containing microorganisms can catalyze the enantioselective hydrolysis of β-aminonitrile derivatives to produce the corresponding chiral β-amino acids and amides. researchgate.net More recently, photoenzymatic methods have been developed for the asymmetric synthesis of α-chloroamides from dichloroamides and alkenes, where an engineered enzyme controls the stereoselectivity of a radical addition step. nih.gov
These advanced methodologies, which combine catalysis with radical chemistry or biocatalysis, provide robust platforms for accessing complex, enantiomerically enriched molecules that would be difficult to synthesize using traditional methods.
Chemical Reactivity and Transformation Pathways of 2 Chloro 3 Dimethylamino Propanenitrile
Reactivity of the Nitrile Functionality
The nitrile, or cyano, group is a versatile functional group characterized by a carbon-nitrogen triple bond. The polarity of this bond, with an electron-deficient carbon atom, makes it susceptible to attack by nucleophiles and reduction.
Nucleophilic Addition Reactions to the Cyano Group
The carbon atom of the cyano group is electrophilic and can undergo nucleophilic addition. This reaction is fundamental to the formation of new carbon-carbon bonds. A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX).
The mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic nitrile carbon. This initially forms an imine salt, which upon acidic hydrolysis, yields a ketone. This pathway provides a valuable method for synthesizing ketones from nitriles. While specific studies on 2-Chloro-3-(dimethylamino)propanenitrile are not prevalent, this general reactivity is a cornerstone of nitrile chemistry.
Reduction Pathways to Primary Amines
The nitrile group can be completely reduced to a primary amine (-CH₂NH₂), a transformation of significant synthetic utility. This can be accomplished through several effective methods, including catalytic hydrogenation or the use of potent chemical reducing agents.
Commonly used reducing agents include lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an aqueous workup. wikipedia.orgmasterorganicchemistry.com This method is highly efficient for converting nitriles to primary amines. wikipedia.orgmasterorganicchemistry.com
Alternatively, catalytic hydrogenation offers another robust pathway. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.orgmasterorganicchemistry.com Typical catalysts for this reaction include palladium (Pd), platinum (Pt), or Raney nickel. wikipedia.orgmasterorganicchemistry.com The reaction conditions, such as temperature and pressure, can be adjusted depending on the specific catalyst and substrate.
Table 1: Comparison of Common Methods for Nitrile Reduction
| Reagent/Catalyst | Typical Conditions | Solvent | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Reaction at room temperature or reflux, followed by aqueous/acidic workup. | Diethyl ether, THF | Highly effective but pyrophoric; reacts violently with water. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Elevated temperature and pressure. | Ethanol, Methanol | A common industrial method that avoids pyrophoric reagents. |
| Sodium Borohydride (NaBH₄) / Indium(III) chloride (InCl₃) | Room temperature. | THF | A milder alternative to LiAlH₄, offering good yields for various nitriles. |
| Diisopropylaminoborane | Reflux | Tetrahydrofuran (THF) | Can selectively reduce nitriles in the presence of certain other functional groups. |
Hydrolysis and Amidation Mechanisms
The nitrile functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through an amide intermediate, which can sometimes be isolated if the reaction conditions are carefully controlled.
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (like HCl or H₂SO₄) and water, the nitrile is heated, typically under reflux. wikipedia.orgmasterorganicchemistry.com The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Following a series of proton transfers, an amide is formed. Continued heating in the acidic medium leads to the hydrolysis of the amide, ultimately yielding a carboxylic acid and an ammonium salt. wikipedia.orgmasterorganicchemistry.com
Base-Catalyzed Hydrolysis : When heated with a strong base like sodium hydroxide (NaOH), the hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. wikipedia.orgmasterorganicchemistry.com Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide. Under the basic conditions, this amide is further hydrolyzed to a carboxylate salt. Ammonia is also produced in this step. To obtain the free carboxylic acid, the resulting solution must be acidified in a final step. wikipedia.orgmasterorganicchemistry.com
Reactivity of the Dimethylamino Group
The dimethylamino group is a tertiary amine, and its chemistry is dominated by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties.
Basicity and Protonation Equilibria in Various Solvents
The lone pair of electrons on the nitrogen atom of the dimethylamino group allows it to act as a Brønsted-Lowry base, accepting a proton (H⁺) from an acid to form a dimethylammonium salt.
The basicity of this group is influenced by the electronic effects of the adjacent substituents. In this compound, both the chloro and nitrile groups are electron-withdrawing. These inductive effects decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to a simple trialkylamine. For context, the predicted pKa of the conjugate acid of the structurally similar 3-(dimethylamino)propanenitrile (B47339) is approximately 8.17. The presence of the additional electron-withdrawing chlorine atom at the 2-position in the target molecule would be expected to lower this value further, making it a weaker base.
Quaternization and Alkylation Reactions
The nucleophilic nature of the nitrogen atom's lone pair enables it to react with electrophiles, most notably in alkylation reactions. When the dimethylamino group reacts with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, CH₃I), it undergoes a process called quaternization. d-nb.inforesearchgate.net
This reaction is a classic example of an Sₙ2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The product is a quaternary ammonium salt, which carries a permanent positive charge on the nitrogen atom. researchgate.net These reactions are often carried out in polar aprotic solvents. The rate of reaction can be influenced by temperature and the nature of the alkyl halide used. d-nb.info
Amine-Catalyzed Transformations
No specific studies detailing amine-catalyzed transformations involving this compound were found. In principle, the tertiary amine present in the molecule could act as a built-in catalyst or be influenced by external amine catalysts in various reactions, but no documented examples for this specific compound are available.
Reactivity of the Chloro Substituent
The chloro substituent at the alpha position to the nitrile group is expected to be reactive. However, specific experimental data on its behavior in different reaction types for this compound is not documented.
Nucleophilic Substitution Reactions (SN1 and SN2)
There is no specific literature available detailing the nucleophilic substitution reactions of this compound. The reaction mechanism (SN1 or SN2) would depend on the substrate, nucleophile, solvent, and temperature, but no studies have been published to provide this information for the title compound.
Elimination Reactions to Form Alpha-Chlorinated Unsaturated Nitriles
Information regarding elimination reactions of this compound to form the corresponding alpha-chlorinated unsaturated nitrile is not present in the available scientific literature.
Cross-Coupling Reactions Involving the C-Cl Bond
No research has been published on the participation of the C-Cl bond in this compound in cross-coupling reactions.
Cascade and Multicomponent Reactions
There are no documented cascade or multicomponent reactions that specifically utilize this compound as a reactant.
Intramolecular Cyclization Processes
No studies describing intramolecular cyclization processes of this compound or its derivatives were identified.
Due to the absence of specific research data for this compound, the creation of data tables and detailed research findings as requested is not possible.
Heterocycle Formation via Cyclocondensation
The chemical compound this compound possesses reactive sites that theoretically allow for its participation in cyclocondensation reactions to form various heterocyclic systems. The presence of a nitrile group and a chlorine atom, which can act as an electrophilic center, suggests its potential as a building block in the synthesis of heterocycles. However, a comprehensive review of available scientific literature does not yield specific examples or detailed research findings on the utilization of this compound in heterocycle formation via cyclocondensation.
General principles of organic synthesis suggest that a compound with this structure could potentially react with dinucleophilic reagents. For instance, reaction with amidines, guanidine, or hydrazine (B178648) could theoretically lead to the formation of pyrimidine (B1678525) or pyridazine derivatives, respectively. In such hypothetical reactions, the dinucleophile would attack the nitrile carbon and displace the chloride ion, leading to ring closure.
Despite these theoretical possibilities, the absence of published research specifically documenting these transformations for this compound means that no detailed research findings, data tables, or established reaction pathways can be presented. The study of its reactivity in this area remains an unexplored field within synthetic organic chemistry.
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
A ¹H NMR spectrum would be expected to show distinct signals for the protons in 2-Chloro-3-(dimethylamino)propanenitrile. The chemical shifts (δ) of these signals would be influenced by the electronegativity of the adjacent chlorine, nitrogen, and nitrile groups. The integration of these signals would correspond to the number of protons in each unique environment. Spin-spin coupling between non-equivalent neighboring protons would lead to signal splitting, providing valuable information about the connectivity of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| N(CH₃)₂ | Data not available | Data not available | Data not available |
| CH₂N | Data not available | Data not available | Data not available |
No experimental data found in literature.
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would be indicative of their hybridization and proximity to electron-withdrawing groups. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to determine the multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, CH, or quaternary carbon).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| N(CH₃)₂ | Data not available | Data not available |
| CH₂N | Data not available | Data not available |
| CHCl | Data not available | Data not available |
No experimental data found in literature.
Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, helping to piece together the carbon skeleton and the placement of functional groups.
Without experimental 2D NMR data, a definitive structural confirmation and assignment of all NMR signals is not possible.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show absorption bands corresponding to the vibrations of its key functional groups.
The nitrile (C≡N) group would exhibit a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹.
The carbon-chlorine (C-Cl) single bond would show a stretching vibration in the fingerprint region, typically between 800-600 cm⁻¹.
The carbon-nitrogen (C-N) single bond of the dimethylamino group would have a stretching vibration in the 1250-1020 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C≡N Stretch | Data not available | Data not available |
| C-Cl Stretch | Data not available | Data not available |
No experimental data found in literature.
Raman spectroscopy would provide complementary information to the IR spectrum. The nitrile (C≡N) stretching vibration, in particular, often gives a strong and easily identifiable signal in the Raman spectrum. Other vibrations, such as those of the carbon skeleton, would also be observable. A comparative analysis of both IR and Raman spectra would allow for a more complete picture of the vibrational modes of the molecule.
Without access to experimental spectroscopic data, a more detailed and accurate analysis of this compound is not feasible. The information presented here is based on general principles of spectroscopic interpretation for the expected functional groups.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This method provides valuable information about the molecular weight and elemental composition of a compound, as well as insights into its chemical structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
The theoretical monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms. This high level of precision allows for the unambiguous identification of the elemental composition of the molecule. For a related compound, 2-(3-Chlorophenyl)-2-(dimethylamino)propanenitrile (C₁₁H₁₃ClN₂), the exact mass is reported as 208.0767261 Da. nih.gov This demonstrates the level of accuracy achievable with HRMS, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical Isotopic Masses for this compound (C₅H₉ClN₂)
| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |
|---|---|---|---|
| ¹²C | 12.000000 | 5 | 60.000000 |
| ¹H | 1.007825 | 9 | 9.070425 |
| ³⁵Cl | 34.968853 | 1 | 34.968853 |
| ¹⁴N | 14.003074 | 2 | 28.006148 |
| Total | | | 132.045726 |
Note: This table represents a theoretical calculation and is not derived from experimental HRMS data for the specific compound.
Fragmentation Patterns and Ion Dissociation Studies for Structural Confirmation
The fragmentation of a molecule within a mass spectrometer provides a unique fingerprint that can be used to confirm its structure. When a molecule is ionized, it can break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the original molecule's structure.
For this compound, the fragmentation pattern would be influenced by the presence of the chlorine atom, the dimethylamino group, and the nitrile group. The principles of mass spectrometry fragmentation suggest that cleavage will likely occur at the weakest bonds and result in the formation of the most stable carbocations. libretexts.org
Common fragmentation pathways for similar aliphatic amines often involve α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu In the case of this compound, this could lead to the loss of a methyl group or the cleavage of the bond between the carbon bearing the dimethylamino group and the adjacent carbon. The presence of a chlorine atom introduces a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu
Table 2: Plausible Mass Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
|---|---|---|
| [M-H]⁺ | C₅H₈ClN₂⁺ | 131.0378 |
| [M-CH₃]⁺ | C₄H₆ClN₂⁺ | 117.0220 |
| [M-Cl]⁺ | C₅H₉N₂⁺ | 97.0766 |
| [M-C₂H₄N]⁺ | C₃H₅ClN⁺ | 90.0111 |
Note: This table illustrates hypothetical fragmentation patterns based on general principles of mass spectrometry and has not been confirmed by experimental data for this specific compound.
X-ray Crystallography for Solid-State Molecular Architecture
Currently, there are no published X-ray crystal structures available for this compound in the searched scientific literature. The determination of its crystal structure would require the successful growth of a single crystal of suitable quality, which can be a challenging process.
If a crystal structure were to be determined, it would provide invaluable insights into the molecule's solid-state architecture. Key parameters that would be elucidated include the C-Cl, C-N, and C-C bond lengths and the torsional angles that define the molecular conformation. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which govern the packing of the molecules in the crystal lattice. Such data is fundamental for computational chemistry studies and for understanding the physical properties of the compound.
Theoretical and Computational Investigations of 2 Chloro 3 Dimethylamino Propanenitrile
Electronic Structure and Bonding Analysis
This area of computational chemistry examines the arrangement of electrons within a molecule to understand its stability, geometry, and intrinsic properties.
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the three-dimensional structure and electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine properties like bond lengths, bond angles, and dihedral angles.
DFT methods, particularly using hybrid functionals like B3LYP, are widely employed for their balance of accuracy and computational cost. For a molecule like 2-Chloro-3-(dimethylamino)propanenitrile, these calculations would begin with a geometry optimization to find the lowest energy arrangement of atoms. The results of such a calculation would provide a detailed picture of the molecule's structure.
For illustrative purposes, the table below shows typical geometric parameters that would be determined. The values are hypothetical but are based on standard bond lengths for similar chemical environments.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | ~1.78 Å |
| Bond Length | C≡N | ~1.15 Å |
| Bond Length | C-N (amino) | ~1.47 Å |
| Bond Angle | Cl-C-C | ~109.5° |
| Bond Angle | C-C-N (amino) | ~110.0° |
| Dihedral Angle | Cl-C-C-N | Variable (Conformation Dependent) |
Beyond geometry, these calculations reveal electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen of the nitrile group and the chlorine atom would be expected to be electron-rich (red/yellow), while the hydrogen atoms of the methyl groups and the carbon attached to the chlorine would be relatively electron-poor (blue).
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's kinetic stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are commonly used to determine the energies and shapes of these orbitals. nih.gov The nitrile group, being electron-withdrawing, and the presence of electronegative chlorine and nitrogen atoms would significantly influence the energy levels of these orbitals. nih.gov
Computational studies on related aminonitriles and chloro-substituted compounds can provide insight. researchgate.netresearchgate.net For this compound, the HOMO is likely to be localized on the dimethylamino group, while the LUMO may be distributed along the C-Cl and C≡N bonds. The electrophilic character of the nitrile's carbon atom makes it a potential reactive site. nih.gov
| Property | Description | Predicted Value (Hypothetical) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~ 6.5 eV |
Conformational Analysis and Potential Energy Surface Mapping
This analysis involves exploring the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds.
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model how a molecule like this compound moves, vibrates, and changes its conformation over time in a simulated environment (e.g., in a solvent like water or chloroform). nih.gov
For a flexible molecule with several rotatable single bonds, an MD simulation can explore its conformational landscape. The simulation would reveal the most stable conformations, the energy barriers between them, and the timescales of conformational changes. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. For example, simulations could show how intramolecular hydrogen bonding or steric hindrance between the bulky chloro and dimethylamino groups restricts certain conformations, thereby influencing its reactivity and properties. acs.org
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. Methods like DFT can calculate the shielding tensors of atomic nuclei, which can then be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net Similarly, vibrational frequencies from calculations can be correlated with experimental Infrared (IR) and Raman spectra.
Predicting the ¹H and ¹³C NMR spectra for this compound would involve optimizing its geometry and then performing a shielding calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method. uncw.edu The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra. Discrepancies between predicted and experimental values can often be explained by solvent effects or conformational averaging, which can also be modeled computationally. github.io
Computational Mechanistic Studies of Reaction Pathways
Computational methods are extensively used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and calculate activation energies. This information provides a detailed, step-by-step picture of how reactants are converted into products.
For this compound, mechanistic studies could explore various reactions, such as its hydrolysis, reduction, or nucleophilic substitution. libretexts.orgstackexchange.com For instance, a DFT study could investigate the mechanism of nucleophilic attack at the carbon atom bearing the chlorine. researchgate.net The calculations would involve locating the transition state structure for the substitution and determining the energy barrier for the reaction. Such studies are critical for understanding why certain reactions are favored over others and for predicting the products of unknown reactions. For example, DFT calculations have been used to elucidate the mechanism of ammoxidation of 2-chlorotoluene (B165313) to 2-chlorobenzonitrile, a process involving related functional groups. researchgate.net
Transition State Characterization and Activation Energy Calculations
Currently, there is no specific research available in the scientific literature that details the transition state characterization or activation energy calculations for reactions involving this compound.
Application of 2 Chloro 3 Dimethylamino Propanenitrile As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Nitrogen-Containing Heterocyclic Systems
The unique arrangement of functional groups in 2-Chloro-3-(dimethylamino)propanenitrile makes it an attractive C3 synthon for the construction of various heterocyclic rings. The chlorine atom serves as a leaving group, the nitrile can participate in cyclization reactions either by hydrolysis, reduction, or cycloaddition, and the dimethylamino group can also function as a leaving group or be incorporated into the final structure.
Pyrimidines: The most common and widely utilized method for constructing the pyrimidine (B1678525) ring involves the condensation of a three-carbon difunctional component with a compound containing an N-C-N fragment, such as guanidine, urea, or amidines. bu.edu.eg In this context, this compound can be envisioned as a suitable three-carbon precursor. A plausible reaction pathway would involve condensation with guanidine. In this proposed scheme, the reaction would proceed via initial substitution of the chlorine atom by a nucleophilic nitrogen of guanidine, followed by an intramolecular cyclization and elimination of dimethylamine (B145610) to yield a 2-aminopyrimidine (B69317) derivative.
Pyrazoles: Pyrazole (B372694) synthesis often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). organic-chemistry.org While the direct application of this compound is not a standard route, its structure suggests potential. For example, reaction with hydrazine could theoretically lead to a pyrazole derivative. A proposed pathway might involve the initial displacement of the chloride by hydrazine, followed by an intramolecular cyclization onto the nitrile group. Such multicomponent strategies, often involving an aldehyde, malononitrile, and hydrazine, are well-established for creating substituted pyrazoles and fused pyranopyrazoles. beilstein-journals.orgnih.govnih.gov
Table 1: Representative Synthesis of Pyrimidine and Pyrazole Heterocycles This table shows general examples of reactions used to form these rings, illustrating the types of pathways where a synthon like this compound could potentially be applied.
| Heterocycle | Reactants | General Conditions | Resulting Scaffold |
| Pyrimidine | 1,3-Dicarbonyl Compound + Guanidine HCl | Basic conditions (e.g., NaOEt), Reflux | 2-Amino-4,6-disubstituted Pyrimidine |
| Pyrimidine | Chalcone + Guanidine HCl | Basic conditions, Alcohol Solvent | 4,6-Disubstituted Pyrimidine |
| Pyrazole | 1,3-Diketone + Hydrazine | Acid or base catalysis, Reflux | 3,5-Disubstituted Pyrazole |
| Pyrazole | Aldehyde + Malononitrile + Hydrazine | Various catalysts (I₂, AlCl₃), One-pot | Polysubstituted Pyrazole-carbonitrile |
The principles used to form monocyclic heterocycles can be extended to create more complex fused ring systems. Fused pyrimidines, such as purines or pyrrolo[2,3-d]pyrimidines, are of significant biological interest. The synthesis of these structures often begins with a pre-formed, functionalized pyrimidine ring which is then annulated. Alternatively, multicomponent reactions can be employed to build the fused system in a single step. figshare.com
Given its functionality, this compound could serve as a precursor to a functionalized pyrimidine, which could then undergo further cyclization to form a fused system. For instance, if reacted with a suitable N-C-N component that also contains an additional nucleophilic group, a tandem condensation-cyclization reaction could provide direct access to a bicyclic structure. The development of one-pot reactions leading to fused heterocycles is a major goal in modern synthetic chemistry due to improvements in efficiency and atom economy. researchgate.net
Role in Multicomponent Reactions (MCRs) for Molecular Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are powerful tools for generating molecular diversity. mdpi.com Well-known MCRs include the Ugi and Passerini reactions, which are based on the unique reactivity of isocyanides. nih.govwikipedia.org
While this compound is not an isocyanide and thus not a direct substrate for classical Ugi or Passerini reactions, its trifunctional nature makes it a candidate for other types of MCRs. rsc.org It could act as a versatile building block in novel MCRs. For example, it could participate in a reaction with two other components where one reacts with the chloro-group, and the other with the nitrile, leading to a highly functionalized acyclic scaffold in a single step. The efficiency of MCRs makes them highly attractive in the context of creating large libraries of compounds for drug discovery. mdpi.com
Development of Advanced Reagents and Ligands for Catalysis
The synthesis of ligands for transition metal catalysis is crucial for the development of new chemical reactions. Ligands containing nitrogen and nitrile functionalities are known to coordinate with a variety of metals. The dimethylamino group and the nitrile group in this compound are both potential coordination sites.
This compound could serve as a precursor for bidentate or pincer-type ligands. For example, the reactive chloro-group could be displaced by another coordinating fragment, leading to a chelating ligand. The nitrile group itself can be a versatile handle; it can coordinate directly to a metal center or be chemically transformed (e.g., hydrated to an amide or reduced to an amine) to modulate the electronic and steric properties of the resulting ligand. The hydration of nitriles to amides is an important transformation that can be catalyzed by specific transition metal complexes. rug.nl
Intermediate in the Preparation of Diverse Organic Scaffolds for Chemical Research
Beyond heterocycles, this compound is a useful intermediate for creating a variety of functionalized organic molecules. The α-chloro nitrile moiety is a precursor to cyanohydrins, amino acids, and other valuable structures. The β-amino group adds another layer of functionality, allowing for the synthesis of 1,3-amino alcohols or diamines after transformation of the nitrile group.
The combination of these groups allows for sequential, selective reactions. The chlorine can be displaced via nucleophilic substitution, the nitrile can undergo addition reactions, and the amino group can be quaternized or used as a directing group. This versatility allows chemists to use this single, relatively simple molecule to access a wide range of more complex structures for various research applications.
Future Perspectives and Emerging Research Directions
Exploration of Novel and Sustainable Synthetic Approaches for 2-Chloro-3-(dimethylamino)propanenitrile
The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of this compound is likely to move beyond traditional methods, focusing on catalysis, atom economy, and the use of renewable resources.
One promising avenue is the application of transition-metal catalysis. Methodologies such as the "borrowing hydrogen" or "hydrogen auto-transfer" strategy, which have been successfully employed for the α-alkylation of nitriles with alcohols using earth-abundant metal catalysts like cobalt and iron, could be adapted for the synthesis of related aminonitriles. rsc.orgorganic-chemistry.orgcore.ac.uk These methods are highly atom-economical, with water being the only byproduct. organic-chemistry.org Exploring similar catalytic systems for the direct synthesis of this compound could offer a more sustainable alternative to classical multi-step syntheses.
Photoredox catalysis is another emerging area that holds significant potential. Visible-light-mediated reactions have been developed for the synthesis of various nitriles under mild conditions. organic-chemistry.orgrsc.org Research could be directed towards a photoredox-catalyzed approach to introduce the chloro and dimethylamino functionalities onto a propanenitrile backbone, potentially offering high selectivity and functional group tolerance.
Furthermore, biocatalysis presents an environmentally benign route. Enzymes such as nitrile hydratases and amidases have been used in the synthesis and transformation of nitriles. tandfonline.com Future research could explore the use of engineered enzymes for the stereoselective synthesis of chiral analogues of this compound, which could have applications in pharmacology. The use of non-toxic cyanide sources, such as hexacyanoferrate or even α-amino acids, in biocatalytic or chemo-enzymatic cascades could further enhance the sustainability of the synthesis. rsc.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis (e.g., Borrowing Hydrogen) | High atom economy, use of earth-abundant metals. | Development of selective catalysts for the one-pot synthesis from simple precursors. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of visible light. | Design of a photocatalytic cycle for the targeted functionalization of a nitrile substrate. |
| Biocatalysis | High stereoselectivity, environmentally benign, use of renewable resources. | Engineering enzymes for the asymmetric synthesis of chiral derivatives. |
| Green Strecker-type Reactions | One-pot synthesis, use of water as a solvent, potential for catalysis with benign metals like indium. nih.govresearchgate.net | Optimization of a three-component reaction involving a chloro-substituted aldehyde, dimethylamine (B145610), and a safe cyanide source. |
Investigation of Undiscovered Reactivity Modes
The unique trifunctional nature of this compound suggests a plethora of undiscovered reactivity modes. The interplay between the electrophilic carbon of the nitrile group, the nucleophilic nitrogen of the amine, and the reactive C-Cl bond opens up possibilities for novel transformations.
The nitrile group itself is a versatile functional group, capable of participating in cycloaddition reactions, acting as a directing group in C-H functionalization, and serving as a radical acceptor. nih.gov Future studies could investigate the participation of this compound in [2+2+2] or [3+2] cycloadditions to construct complex heterocyclic scaffolds. The directing capacity of the nitrile and the amino group could be harnessed for regioselective C-H activation at other positions on the molecule.
The α-chloro substituent is a key feature for novel reactivity. Nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed for α-chloronitriles, allowing for the synthesis of enantioenriched α,α-disubstituted nitriles. acs.org Applying such methodologies to this compound could enable the introduction of a wide range of substituents at the α-position, creating a library of novel compounds.
Furthermore, the potential for intramolecular reactions is high. Depending on the reaction conditions, the dimethylamino group could act as an internal nucleophile, potentially leading to the formation of aziridinium (B1262131) intermediates or other cyclic structures. The investigation of such intramolecular cascades could lead to the discovery of novel and complex molecular architectures.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to scale up reactions rapidly and reliably. nih.govresearchgate.net The synthesis and derivatization of this compound are well-suited for integration with flow chemistry platforms.
The synthesis of halogenated organic compounds can be hazardous in batch processes due to the use of reactive and toxic reagents and the potential for exothermic reactions. researchgate.net A continuous flow process for the synthesis of this compound would allow for precise control over reaction parameters, minimizing the risks associated with handling hazardous materials and controlling exotherms. researchgate.net
Flow chemistry also enables the telescoping of multi-step synthetic sequences, where the output of one reactor flows directly into the next, avoiding the need for isolation and purification of intermediates. uc.ptnih.gov A multi-step flow synthesis could be designed to produce this compound and then immediately use it in a subsequent derivatization reaction, significantly improving efficiency.
Automated synthesis platforms, which combine robotics with chemical reactors, can be used for high-throughput screening of reaction conditions and for the rapid synthesis of compound libraries. nih.gov An automated platform could be developed to explore the reactivity of this compound with a wide range of reagents, accelerating the discovery of new derivatives and applications.
| Technology | Application to this compound | Anticipated Benefits |
| Flow Chemistry | Synthesis and in-line derivatization. | Enhanced safety, improved process control, scalability, and telescoped reactions. |
| Automated Synthesis | High-throughput screening of reactivity and library synthesis. | Rapid discovery of new derivatives and optimization of reaction conditions. |
| Microreactor Technology | Precise control over mixing and temperature for highly selective reactions. | Improved yields and selectivities in derivatization reactions. |
Advanced Methodologies for Derivatization and Functionalization
This compound is a prime candidate for the application of modern synthetic methodologies to create a diverse range of derivatives.
C-H functionalization is a powerful tool for the direct modification of organic molecules without the need for pre-functionalized starting materials. acs.org Research could focus on the development of catalytic systems for the selective C-H functionalization of the propanenitrile backbone, directed by either the nitrile or the amino group.
The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones, providing a gateway to a wide array of derivatives. wikipedia.org Advanced catalytic methods for these transformations, such as selective nitrile hydrolysis or reduction, could be applied to this compound.
The α-chloro group can be substituted by a wide range of nucleophiles through S(_N)2 reactions. Combining this with modern catalytic methods could lead to the synthesis of complex molecules. For instance, the development of catalytic enantioselective substitution reactions would allow for the synthesis of chiral derivatives with high optical purity.
Application in Specialized Chemical Synthesis Beyond Current Scope
The structural features of this compound suggest its potential as a valuable building block in specialized areas of chemical synthesis, particularly in medicinal chemistry and materials science.
Nitriles are found in numerous pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The presence of the dimethylamino group and the reactive chloro-substituent makes this compound an attractive scaffold for the synthesis of novel bioactive molecules. For example, α-aminonitriles are known precursors to α-amino acids and can act as inhibitors of certain enzymes. mdpi.comacs.org Derivatives of this compound could be screened for a variety of biological activities.
In materials science, the nitrile group can be used to introduce polarity and functionality into polymers. Nitrile-containing polymers, such as nitrile rubber, have important industrial applications. wikipedia.org this compound could be explored as a monomer or a functionalizing agent for the development of new polymers with tailored properties, such as improved thermal stability, chemical resistance, or adhesive properties.
The combination of a nucleophilic amine and an electrophilic α-chloronitrile moiety within the same molecule also makes it a potential precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.
Q & A
Q. What are the recommended laboratory-scale synthesis methods for 2-Chloro-3-(dimethylamino)propanenitrile, and how can reaction conditions be optimized?
Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous nitrile compounds (e.g., 3-(dimethylamino)-propanenitrile) suggest that nucleophilic substitution or cyanoalkylation reactions are viable. For example, chloroacetonitrile derivatives often undergo substitution with dimethylamine under controlled pH and temperature (e.g., 0–5°C in anhydrous solvents like THF or dichloromethane). Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents to minimize byproducts like unreacted amines or halogenated impurities .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer: A combination of GC-MS (for volatile impurity detection), FTIR (to confirm nitrile C≡N stretches at ~2200–2260 cm⁻¹ and tertiary amine bands), and NMR (¹H/¹³C for resolving dimethylamino and chloro-substituent environments) is recommended. For example, GC-MS was critical in detecting 3-(dimethylamino)-propanenitrile in wastewater matrices, resolving its presence amid complex organic mixtures . High-performance liquid chromatography (HPLC) with UV detection can quantify purity, particularly if polar functional groups interfere with GC analysis .
Advanced Research Questions
Q. How can computational chemistry methods resolve contradictions in spectroscopic data for intermediates or degradation products of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations can predict electronic transitions and vibrational frequencies to validate experimental FTIR or NMR results. For instance, studies on nitrostyrenes used DFT to reconcile discrepancies between observed and expected zwitterionic behavior in push-pull nitriles, highlighting the role of electron-withdrawing (chloro) and donating (dimethylamino) groups in stabilizing charge-separated states . Molecular docking or molecular dynamics simulations may further explain interactions with biological targets or environmental matrices .
Q. What strategies are employed to investigate the environmental fate and degradation pathways of this compound in aqueous systems?
Methodological Answer: Advanced analytical workflows combining three-dimensional fluorescence spectroscopy (EEM) and LC-QTOF-MS can track degradation products. For example, EEM identified fluorescent intermediates of structurally similar nitriles in wastewater, while LC-QTOF-MS provided high-resolution mass data to propose degradation mechanisms (e.g., hydrolysis of the nitrile group to amides or oxidation of dimethylamino substituents) . Photodegradation studies under simulated sunlight with TiO₂ catalysts can further elucidate reaction kinetics .
Q. How does the electronic structure of this compound influence its reactivity in organocatalytic or pharmaceutical applications?
Methodological Answer: The compound’s push-pull electronic configuration (chloro as electron-withdrawing, dimethylamino as electron-donating) enhances its utility in Michael addition or cycloaddition reactions. Quantum-chemical studies on analogous nitriles revealed that zwitterionic resonance forms stabilize transition states, accelerating nucleophilic attacks. For example, (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile exhibited extreme polarization, validated by X-ray crystallography and DFT . Such insights guide solvent selection (polar aprotic solvents enhance zwitterion stability) and catalyst design .
Contradiction Resolution in Data Interpretation
Q. How can researchers resolve spectral overlaps in NMR or MS data when analyzing this compound derivatives?
Methodological Answer: For NMR, 2D techniques (COSY, HSQC) differentiate overlapping proton environments. For example, HSQC can distinguish methylene protons adjacent to chloro vs. dimethylamino groups. In MS, tandem MS/MS with collision-induced dissociation (CID) isolates fragment ions unique to the target compound. A study on chloro-phenylpropenes used CID to differentiate regioisomers based on cleavage patterns near the chloro substituent . Isotopic labeling (e.g., ¹³C-nitrogen) may further clarify fragmentation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
